molecular formula C6H4N2O7S B14629957 2,6-Dinitrobenzene-1-sulfonic acid CAS No. 54730-01-7

2,6-Dinitrobenzene-1-sulfonic acid

Cat. No.: B14629957
CAS No.: 54730-01-7
M. Wt: 248.17 g/mol
InChI Key: JIBYVYTYCPNJJO-UHFFFAOYSA-N
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Description

2,6-Dinitrobenzene-1-sulfonic acid: is an aromatic compound characterized by the presence of two nitro groups (-NO₂) and a sulfonic acid group (-SO₃H) attached to a benzene ring. This compound is known for its strong electron-withdrawing properties due to the nitro groups, which significantly influence its chemical reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dinitrobenzene-1-sulfonic acid typically involves the nitration of benzene derivatives. The process can be summarized as follows:

    Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce nitro groups at the desired positions.

    Sulfonation: The nitrated benzene is then subjected to sulfonation using fuming sulfuric acid (oleum) to introduce the sulfonic acid group.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro groups in 2,6-Dinitrobenzene-1-sulfonic acid can be reduced to amino groups (-NH₂) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups. Common nucleophiles include hydroxide ions (OH⁻) and amines (NH₂R).

Common Reagents and Conditions:

    Reducing Agents: Iron and hydrochloric acid, catalytic hydrogenation.

    Nucleophiles: Hydroxide ions, amines.

Major Products:

    Reduction Products: 2,6-Diaminobenzene-1-sulfonic acid.

    Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dinitrobenzene-1-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Employed in biochemical assays and as a reagent for detecting specific biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the manufacture of specialty chemicals, including catalysts and stabilizers.

Mechanism of Action

The mechanism of action of 2,6-Dinitrobenzene-1-sulfonic acid is primarily influenced by its electron-withdrawing nitro groups. These groups enhance the compound’s reactivity towards nucleophiles and reducing agents. The sulfonic acid group increases the compound’s solubility in water, facilitating its use in various aqueous reactions.

Comparison with Similar Compounds

  • 2,4-Dinitrobenzene-1-sulfonic acid
  • 2,5-Dinitrobenzene-1-sulfonic acid
  • 3,5-Dinitrobenzene-1-sulfonic acid

Comparison:

  • Reactivity: The position of the nitro groups significantly affects the reactivity of these compounds. For example, 2,6-Dinitrobenzene-1-sulfonic acid has different reactivity compared to 2,4-Dinitrobenzene-1-sulfonic acid due to the electronic effects of the substituents.
  • Applications: While all these compounds are used in similar applications, the specific position of the nitro groups can influence their suitability for certain reactions and processes.

This compound stands out due to its unique combination of nitro and sulfonic acid groups, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

54730-01-7

Molecular Formula

C6H4N2O7S

Molecular Weight

248.17 g/mol

IUPAC Name

2,6-dinitrobenzenesulfonic acid

InChI

InChI=1S/C6H4N2O7S/c9-7(10)4-2-1-3-5(8(11)12)6(4)16(13,14)15/h1-3H,(H,13,14,15)

InChI Key

JIBYVYTYCPNJJO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)O)[N+](=O)[O-]

Origin of Product

United States

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